N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C16H13ClFN5O2S and its molecular weight is 393.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chloromethoxyphenyl group : Enhances lipophilicity and biological activity.
- Tetrazole ring : Known for its bioactive properties, particularly in pharmaceuticals.
- Sulfanyl group : Potentially involved in enzyme interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, leading to diverse biological effects, such as:
- Inhibition of specific enzymes : Potentially impacting metabolic pathways.
- Interaction with cell surface receptors : Influencing cellular responses.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various assays. Notably, it was tested against a panel of 60 cancer cell lines representing different types of cancer (e.g., leukemia, melanoma, lung cancer). The results indicated:
Cell Line | Growth Inhibition (%) |
---|---|
RPMI-8226 (Leukemia) | 92.48 |
CCRF-CEM (Leukemia) | 92.77 |
K-562 (Leukemia) | 92.90 |
SF-539 (CNS) | 92.74 |
Average Growth | 104.68% |
These results suggest that while the compound exhibits some level of growth inhibition, it may not be potent enough for therapeutic use without further modification or combination with other agents .
Antioxidant Activity
The antioxidant properties were assessed using the DPPH radical scavenging method. Compounds similar to this compound demonstrated varying degrees of radical scavenging ability, indicating potential for protective effects against oxidative stress .
Case Studies and Research Findings
- In Vitro Studies : A study conducted by MDPI evaluated the compound's anticancer activity using the National Cancer Institute's screening protocols. The findings revealed moderate anticancer properties but highlighted the need for structural optimization to enhance efficacy .
- Mechanistic Insights : Research indicates that compounds with similar structures often engage in redox reactions, contributing to their biological activities. The presence of the tetrazole moiety is particularly noted for its role in enhancing pharmacological profiles .
- Comparative Analysis : When compared to other triazole derivatives and phenyl-substituted acetamides, this compound shows unique properties due to its specific functional groups, which may confer distinct chemical and biological effects .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O2S/c1-25-14-7-6-10(17)8-12(14)19-15(24)9-26-16-20-21-22-23(16)13-5-3-2-4-11(13)18/h2-8H,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJUONFNVJEDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.